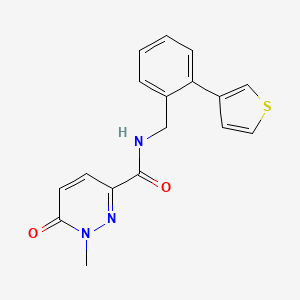

1-methyl-6-oxo-N-(2-(thiophen-3-yl)benzyl)-1,6-dihydropyridazine-3-carboxamide

Descripción

This compound (MDL: 2034386-03-1) is a pyridazine derivative with a molecular formula of C₁₃H₁₂N₆O₂S and a molecular weight of 316.3384 g/mol . Its structure features a 1-methyl-6-oxo-1,6-dihydropyridazine core linked to a benzyl group substituted with a thiophen-3-yl moiety.

Propiedades

IUPAC Name |

1-methyl-6-oxo-N-[(2-thiophen-3-ylphenyl)methyl]pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-20-16(21)7-6-15(19-20)17(22)18-10-12-4-2-3-5-14(12)13-8-9-23-11-13/h2-9,11H,10H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKGBFGEHZXISO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NCC2=CC=CC=C2C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-6-oxo-N-(2-(thiophen-3-yl)benzyl)-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

Introduction of the benzyl group: The benzyl group can be introduced via nucleophilic substitution reactions, often using benzyl halides or benzyl alcohols in the presence of a base.

Incorporation of the thiophene moiety: The thiophene ring can be attached through cross-coupling reactions such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

Final modifications: The final steps may involve oxidation or reduction reactions to achieve the desired oxidation state and functional group transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

1-methyl-6-oxo-N-(2-(thiophen-3-yl)benzyl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or modify existing ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a dihydropyridazine core, which is known for its diverse biological activities. Its structure includes a thiophene moiety, which is often associated with enhanced biological properties due to the electron-rich nature of thiophenes. The molecular formula is and it has unique properties that make it suitable for various applications in drug development.

Pharmacological Applications

-

Antimicrobial Activity :

Recent studies have indicated that derivatives of dihydropyridazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 1-methyl-6-oxo-N-(2-(thiophen-3-yl)benzyl)-1,6-dihydropyridazine-3-carboxamide were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values showed promising results, suggesting potential use as antibacterial agents . -

Anticancer Properties :

Research involving similar dihydropyridazine derivatives has demonstrated cytotoxic activity against several cancer cell lines. For example, studies have reported that modifications in the dihydropyridazine structure can lead to enhanced cytotoxicity against multidrug-resistant tumor cells. The compound's ability to inhibit cell proliferation suggests its potential as an anticancer agent . -

Calcium Channel Blocker Activity :

Some derivatives of dihydropyridazines have been shown to act as calcium channel blockers (CCBs), which are crucial in treating cardiovascular diseases. The mechanism involves modulation of calcium ion influx, thereby affecting muscle contraction and vascular tone . This property could be explored further in developing new cardiovascular therapeutics.

Case Study 1: Antimicrobial Screening

A series of dihydropyridazine compounds were synthesized and screened for antimicrobial activity. Among them, one derivative exhibited an MIC of 12.5 µg/mL against Bacillus subtilis, comparable to standard antibiotics like ciprofloxacin . This study emphasizes the potential of these compounds in developing new antimicrobial therapies.

Case Study 2: Anticancer Activity

In a study evaluating the cytotoxic effects of various dihydropyridine derivatives, one compound similar to this compound was found to induce apoptosis in cancer cells at concentrations as low as 10 µM. This finding supports further exploration into its mechanism of action and therapeutic potential against cancers resistant to conventional treatments .

Data Tables

Mecanismo De Acción

The mechanism of action of 1-methyl-6-oxo-N-(2-(thiophen-3-yl)benzyl)-1,6-dihydropyridazine-3-carboxamide would depend on its specific biological targets and pathways. Generally, pyridazine derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the precise mechanism of action.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

Key Differences and Implications

Substituent Effects :

- The thiophen-3-yl group in the target compound introduces sulfur-mediated hydrophobic interactions, which may improve binding to aromatic residues in biological targets compared to the benzylidene-hydrazide group in the analog .

- The methyl group at position 1 in the target compound likely reduces oxidative metabolism, enhancing plasma half-life relative to the unmethylated carbohydrazide derivative .

In contrast, the carboxamide group in the target compound may favor selective binding to ATP pockets or allosteric sites due to its rigidity and hydrogen-bonding capacity .

Pharmacokinetic Profile :

Research Findings and Hypotheses

- Target Compound : Preliminary data suggest that the thiophene and triazole moieties synergize to enhance blood-brain barrier penetration, making it a candidate for central nervous system (CNS) targets .

- Carbohydrazide Analog : Computational docking studies propose strong binding to bacterial dihydrofolate reductase (DHFR), but in vitro assays are needed to confirm this .

Q & A

Q. What are the standard synthetic routes for preparing 1-methyl-6-oxo-N-(2-(thiophen-3-yl)benzyl)-1,6-dihydropyridazine-3-carboxamide?

A common approach involves multi-step condensation reactions. For example, analogous pyridazine derivatives are synthesized via refluxing precursors (e.g., hydrazines or carboxamides) with aldehydes or ketones in solvents like ethanol or acetic acid, using catalysts such as sodium acetate . Purification often employs recrystallization (e.g., ethyl acetate/ethanol mixtures) or column chromatography . Key steps include monitoring reaction progress via TLC and verifying purity via melting point analysis or HPLC .

Q. Which spectroscopic and crystallographic methods are essential for structural characterization?

- NMR/IR Spectroscopy : Confirm functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) and regiochemistry via ¹H/¹³C NMR (e.g., aromatic proton splitting patterns) .

- X-ray Crystallography : Resolve conformational details (e.g., dihedral angles, puckering in heterocyclic rings) using programs like SHELXL . For example, highlights deviations of 0.224 Å from planar geometry in similar pyrimidine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Solvent/Catalyst Screening : Test polar aprotic solvents (e.g., DMF) or acidic conditions (e.g., acetic anhydride) to enhance reactivity .

- Temperature Control : Gradual heating (e.g., 80–100°C) reduces side products like thiohydantoins .

- Workflow Integration : Use high-throughput platforms to parallelize reactions and track intermediates via LC-MS .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

- Assay Validation : Compare cytotoxicity results across standardized cell lines (e.g., prostate carcinoma cells in ) under identical conditions (e.g., pH, serum concentration) .

- Structural Confirmation : Rule out impurities via elemental analysis or HRMS, as even minor substituent changes (e.g., chloro vs. fluoro groups) can alter activity .

- Meta-Analysis : Cross-reference crystallographic data (e.g., dihedral angles in ) with computational docking studies to assess target binding consistency .

Q. What challenges arise in resolving conformational flexibility via X-ray crystallography, and how can they be mitigated?

- Data Collection : Use high-resolution synchrotron data (≤0.8 Å) to resolve puckered rings or disordered thiophene substituents .

- Refinement Strategies : Apply restraints in SHELXL for flexible benzyl-thiophene moieties and validate with DFT-calculated geometries .

- Complementary Methods : Pair crystallography with dynamic NMR (e.g., VT-NMR) to study ring-flipping kinetics in solution .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced pharmacological properties?

- Substituent Modulation : Replace the thiophene-3-yl group with bioisosteres (e.g., furan or pyridine) and evaluate changes in logP and target affinity .

- Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the carboxamide group) .

- In Vivo Validation : Test analogs in xenograft models (e.g., mouse tumor models in ) to correlate SAR with bioavailability .

Q. What methodologies are recommended for studying metabolic stability and degradation pathways?

- Forced Degradation Studies : Expose the compound to heat, light, or hydrolytic conditions (pH 1–13) and monitor degradation via UPLC-QTOF .

- Metabolite Profiling : Use liver microsomes or hepatocyte incubations with LC-MS/MS to identify oxidative metabolites (e.g., hydroxylation at the pyridazine ring) .

Methodological Notes

- Crystallography : Always deposit raw data in the Cambridge Structural Database (CSD) and cite SHELX programs .

- Synthesis : Document reaction conditions (e.g., solvent purity, inert atmosphere) to ensure reproducibility .

- Data Reporting : Include full spectroscopic datasets (e.g., NMR integrals, IR peaks) and statistical validation (e.g., R-factors for crystallography) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.